molecular formula C10H11Cl2NO2 B1418508 2,4-dichloro-N-(2-hydroxypropyl)benzamide CAS No. 947888-99-5

2,4-dichloro-N-(2-hydroxypropyl)benzamide

Cat. No.: B1418508
CAS No.: 947888-99-5
M. Wt: 248.1 g/mol
InChI Key: SVIDSEZTCSYHJS-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(2-hydroxypropyl)benzamide ( 947888-99-5) is a synthetic organic compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . It is a benzamide derivative, a class of compounds known for their diverse biological activities and applications in various research fields, including as intermediates in organic synthesis and in the development of agrochemicals . Benzamide scaffolds are also frequently explored in pharmaceutical research for their potential interactions with enzymatic targets . The structure of this compound features a benzamide core substituted with two chlorine atoms at the 2 and 4 positions of the benzene ring, and an N-(2-hydroxypropyl) group. The presence of both chloro and hydroxy functional groups contributes to its physicochemical properties and makes it a valuable building block for further chemical modifications . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this compound using appropriate personal protective equipment.

Properties

IUPAC Name

2,4-dichloro-N-(2-hydroxypropyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-6(14)5-13-10(15)8-3-2-7(11)4-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIDSEZTCSYHJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=C(C=C(C=C1)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Principles of Preparation

The preparation of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine. For 2,4-dichloro-N-(2-hydroxypropyl)benzamide, this would involve reacting 2,4-dichlorobenzoyl chloride with 2-hydroxypropylamine. The reaction is often carried out in a solvent like dichloromethane or tetrahydrofuran (THF) in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Stock Solution Preparation

For laboratory use, stock solutions of this compound can be prepared by dissolving the compound in a suitable solvent. Tables from GlpBio provide guidance on preparing stock solutions at different concentrations:

Concentration Volume for 1 mg Volume for 5 mg Volume for 10 mg
1 mM 4.0305 mL 20.1524 mL 40.3047 mL
5 mM 0.8061 mL 4.0305 mL 8.0609 mL
10 mM 0.403 mL 2.0152 mL 4.0305 mL

These volumes are based on the molecular weight of the compound and the desired concentration in solution.

In Vivo Formulation

For in vivo studies, the compound may need to be formulated in a biocompatible solvent system. A common approach involves dissolving the compound in DMSO (dimethyl sulfoxide) to create a master liquid, followed by dilution with other solvents like PEG300 (polyethylene glycol 300), Tween 80, and water to achieve a clear solution. The order of addition and ensuring clarity at each step are crucial.

Detailed Preparation Method

  • Synthesis of this compound:

    • Step 1: React 2,4-dichlorobenzoyl chloride with 2-hydroxypropylamine in a suitable solvent like dichloromethane or THF.
    • Step 2: Add a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
    • Step 3: Stir the mixture at room temperature or under reflux until the reaction is complete.
    • Step 4: Filter the reaction mixture and wash the solids with cold solvent.
    • Step 5: Dry the product under vacuum.
  • Stock Solution Preparation:

    • Dissolve the desired amount of this compound in a solvent like DMSO or ethanol to achieve the desired concentration based on the tables provided.
  • In Vivo Formulation:

    • Dissolve the compound in DMSO to create a master liquid.
    • Add PEG300, Tween 80, and water sequentially, ensuring clarity at each step.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-N-(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The amide group can be reduced to form amines.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties. Studies indicate that derivatives of benzamide compounds exhibit activity against various bacterial and fungal strains. For instance, research on related compounds has shown their effectiveness comparable to standard antibiotics like penicillin G and ciprofloxacin .

Cancer Treatment
Research suggests that 2,4-dichloro-N-(2-hydroxypropyl)benzamide may have potential as an anticancer agent. Compounds with similar structures have been investigated for their ability to inhibit carbonic anhydrase, an enzyme associated with tumor growth and metastasis. Inhibition of this enzyme can suppress the proliferation of cancer cells in various types of malignancies, including breast and colon cancers .

Inflammation Reduction
The compound's structural analogs have been evaluated for anti-inflammatory activities. For example, certain benzamide derivatives have been shown to inhibit nitric oxide production in macrophages, indicating potential therapeutic benefits in treating inflammatory diseases .

Agricultural Applications

Herbicidal Properties
Research has indicated that compounds similar to this compound can act as herbicides, effectively controlling weed growth in agricultural settings. These compounds disrupt photosynthetic processes in plants, leading to their death .

Fungicides
The compound's antifungal properties make it a candidate for use in agricultural fungicides. Its effectiveness against plant pathogens could help in managing crop diseases and improving yield .

Data Tables

Application Area Activity Reference
AntimicrobialEffective against bacteria and fungi
Cancer TreatmentInhibits carbonic anhydrase; potential anticancer activity
Anti-inflammatoryReduces nitric oxide production
HerbicidalControls weed growth
FungicidalEffective against plant pathogens

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives, including this compound. They conducted in vitro tests against various microbial strains and found that the compound exhibited significant antibacterial activity comparable to established antibiotics .

Case Study 2: Cancer Inhibition
A research group explored the effects of carbonic anhydrase inhibitors on cancer cell lines. They found that compounds structurally related to this compound effectively inhibited tumor growth in vitro and in vivo models, suggesting its potential as a therapeutic agent for cancer treatment .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • The hydroxypropyl group in the target compound likely improves water solubility compared to purely alkyl/aryl substituents (e.g., ethyl or chlorophenyl groups) .
  • Aminopropyl analogs exhibit potent antiparasitic activity, suggesting that nitrogen-containing side chains enhance target binding .

Aryl-Substituted Analogs

Variations in the aryl group attached to the benzamide nitrogen significantly alter bioactivity:

Compound Name Aryl Substituent Molecular Weight logP Bioactivity Notes Reference
2,4-Dichloro-N-(5-chloro-2-methoxyphenyl)benzamide 5-Chloro-2-methoxyphenyl 330.6 4.647 High lipophilicity; potential CNS penetration
N-(2-Aminoethyl)-2,4-dichloro-N-(3,4-dichlorophenyl)benzamide 3,4-Dichlorophenyl 411.13 N/A Antitrypanosomal activity (IC₅₀ < 1 µM)
2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide 4-Chlorophenyl + furan 380.65 N/A Moderate yield (57%); heterocyclic interactions

Key Observations :

  • Methoxy and chloro substituents on the aryl ring increase lipophilicity (logP ~4.6), favoring blood-brain barrier penetration .
  • Heterocyclic moieties (e.g., furan, thiophene) may enhance binding to parasitic enzymes, as seen in Trypanosoma brucei inhibitors .

Physicochemical and Pharmacokinetic Trends

  • Solubility: Hydroxyethyl/hydroxypropyl groups reduce logP compared to chlorophenyl or alkylamino substituents. For example, the hydroxyethyl analog (logP ~3.2) is less lipophilic than the 5-chloro-2-methoxyphenyl derivative (logP 4.6) .
  • Synthetic Accessibility: Aminopropyl and hydroxyethyl derivatives are synthesized in high yields (>75%) via alkylation and benzoylation, whereas heterocyclic analogs require chromatographic purification, lowering scalability .
  • Biological Activity: Nitrogen-containing side chains (e.g., aminopropyl) correlate with antiparasitic activity, while bulky cyclohexyl groups (e.g., dimethylamino-cyclohexyl) are linked to CNS effects .

Biological Activity

2,4-Dichloro-N-(2-hydroxypropyl)benzamide is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H11_{11}Cl2_2NO2_2, with a molecular weight of 248.11 g/mol. The compound features a dichlorobenzamide structure with a hydroxypropyl substituent, enhancing its solubility in polar solvents and allowing for diverse interactions within biological systems. The presence of chlorine atoms at the 2 and 4 positions on the benzene ring contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown efficacy against various pathogens, including bacteria and fungi. In one study, the compound demonstrated an IC50_{50} value of 7.53 μmol/L against influenza A virus, highlighting its potential as an antiviral agent with a selectivity index (SI) of 17.

Anticancer Potential

The compound's anticancer activity has been a focal point of recent studies. Investigations into its mechanism of action suggest that it may alter enzyme activity or receptor functions, leading to apoptosis in cancer cells. The binding interactions with specific enzymes or receptors are currently under investigation to elucidate the pathways involved in its anticancer effects.

The precise mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways, potentially inhibiting tumor growth or microbial proliferation. Ongoing studies aim to clarify these mechanisms further and identify specific targets within biological systems .

Comparative Analysis with Related Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound Name Structural Features Unique Properties
2,4-DichlorobenzamideLacks the hydroxypropyl groupSimpler structure; limited solubility
2,4-Dichloro-N-methylbenzamideContains a methyl groupDifferent solubility and reactivity profiles
N-(2-hydroxypropyl)-benzamideLacks chlorine substitutionsNo halogen influence on reactivity

The unique presence of the hydroxypropyl group in this compound enhances its solubility and may influence its interactions with biological targets differently than compounds lacking this functional group.

Case Studies and Research Findings

Several studies have highlighted the biological efficacy of this compound:

  • Antiviral Activity : In vitro studies demonstrated potent antiviral effects against influenza A virus. The compound's ability to inhibit viral replication suggests potential for development as an antiviral therapeutic agent.
  • Anticancer Studies : Preliminary results from cell line studies indicate that the compound may induce apoptosis in cancer cells through modulation of specific signaling pathways. Further research is necessary to confirm these findings and explore the underlying mechanisms .
  • Antimicrobial Efficacy : The compound has shown activity against various bacterial strains in laboratory settings, suggesting its potential use as an antimicrobial agent in clinical applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4-dichloro-N-(2-hydroxypropyl)benzamide, and how can reaction efficiency be improved?

  • Methodology : The compound is synthesized via alkylation of amines (e.g., 4-chloroaniline) with hydroxypropyl derivatives, followed by acylation using 2,4-dichlorobenzoyl chloride. Protecting groups like Boc are critical to prevent side reactions. Reaction optimization includes controlling stoichiometry, temperature (room temp to 50°C), and solvent selection (e.g., dichloromethane). Post-synthesis, HCl deprotection yields the final product as an HCl salt, purified via silica gel chromatography or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology : Use ¹H NMR (300–500 MHz) in deuterated solvents (DMSO-d6, CDCl3) to confirm substituent integration and coupling patterns. ESI-MS provides molecular ion verification. Purity is assessed via HPLC (C18 columns, acetonitrile/water gradients). For crystalline derivatives, single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodology : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Store in airtight containers at 2–8°C to prevent degradation. Waste disposal must follow hazardous chemical protocols, with neutralization before disposal. Ventilation is critical during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound against protozoan pathogens like Trypanosoma brucei?

  • Methodology : Conduct in vitro growth inhibition assays using cultured parasites. IC50 values are determined via ATP-based luminescence assays. Target validation involves enzyme inhibition studies (e.g., acetyl-CoA carboxylase or phosphopantetheinyl transferases) using recombinant proteins. Synergy with existing drugs (e.g., suramin) is tested via checkerboard assays .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in 2,4-dichlorobenzamide derivatives?

  • Methodology : Synthesize analogs with varied substituents (e.g., halogens, alkoxy groups) on the benzamide or hydroxypropyl moieties. Compare bioactivity data (e.g., IC50) and correlate with computational parameters (logP, polar surface area) using QSAR models. Molecular docking (AutoDock Vina) predicts binding affinities to target enzymes .

Q. How should contradictory data in solubility or bioactivity be resolved?

  • Methodology : Validate solubility via dynamic light scattering (DLS) and equilibrium solubility assays. For bioactivity discrepancies, repeat assays under standardized conditions (pH, serum content) and use orthogonal methods (e.g., microscopy for parasite viability vs. ATP assays). Statistical tools (ANOVA, Grubbs’ test) identify outliers .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodology : Perform stability studies in simulated gastric fluid (SGF, pH 1.2) and plasma at 37°C. Monitor degradation via LC-MS over 24–72 hours. Accelerated stability testing (40°C/75% RH) predicts shelf life. DSC/TGA analyses determine thermal degradation profiles .

Q. How can computational modeling predict metabolite formation and toxicity?

  • Methodology : Use in silico tools (ADMET Predictor, MetaSite) to simulate Phase I/II metabolism. Reactive metabolite screening (e.g., glutathione trapping) validates predictions. Toxicity endpoints (hERG inhibition, mutagenicity) are assessed via Ames tests and zebrafish models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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